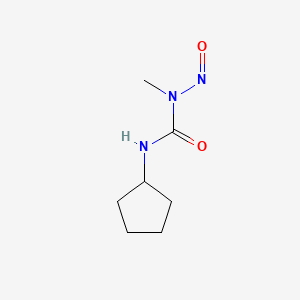![molecular formula C12H14ClNO3S B14431643 N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide CAS No. 82314-86-1](/img/structure/B14431643.png)
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3S. It is an amide derivative, characterized by the presence of a sulfonyl group attached to a chlorinated ethene moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide typically involves the reaction of 2-chloroethenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom in the ethene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to enzyme inhibition. The compound can also interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chlorinated ethene moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
82314-86-1 |
|---|---|
Molecular Formula |
C12H14ClNO3S |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[5-(2-chloroethenylsulfonyl)-2,4-dimethylphenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-6-9(2)12(18(16,17)5-4-13)7-11(8)14-10(3)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
SRZKEKHNEPVCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)C=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



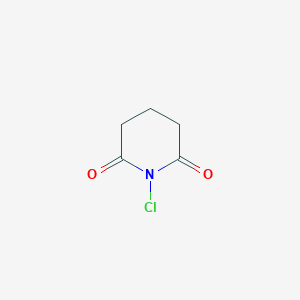
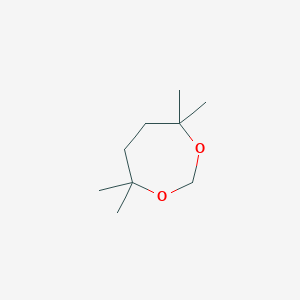
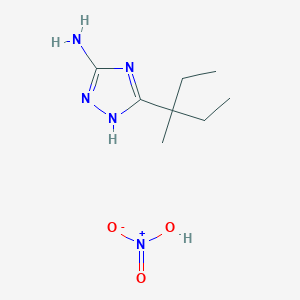
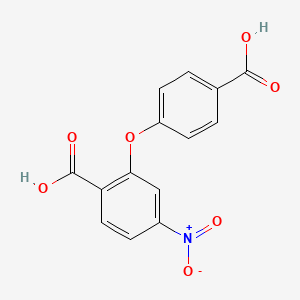
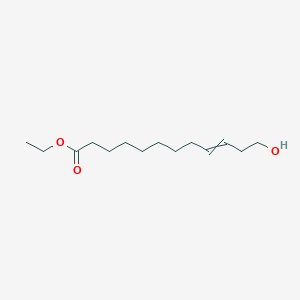
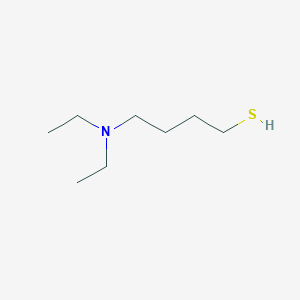
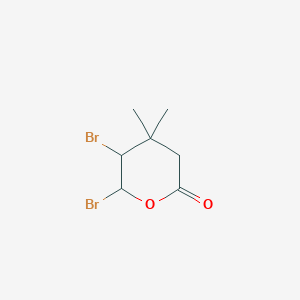
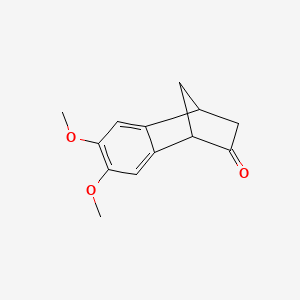

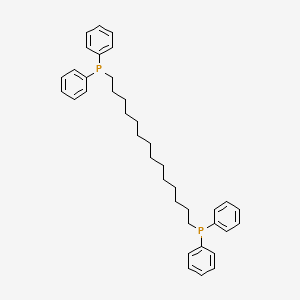
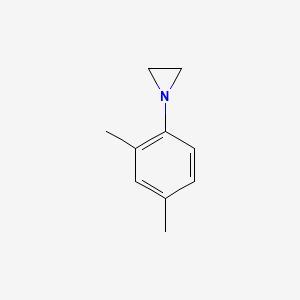
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
